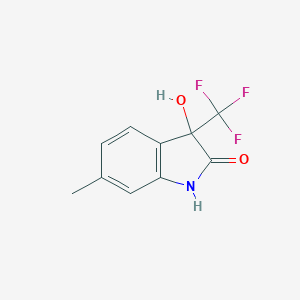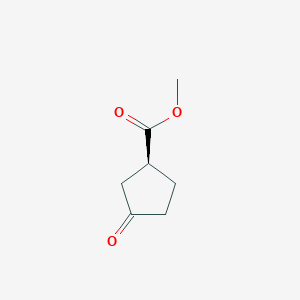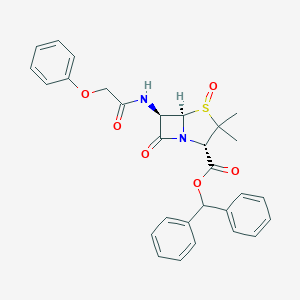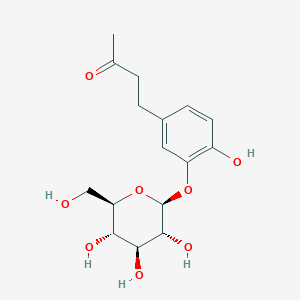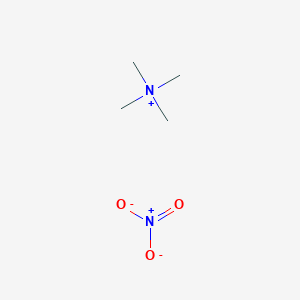
Tetramethylammonium nitrate
Übersicht
Beschreibung
Tetramethylammonium Nitrate, also known as tetramine, is used in chemical synthesis and in pharmacological research . It is not suitable for human consumption or therapeutic use .
Synthesis Analysis
Tetramethylammonium nitrate can be used in the synthesis of quaternary ammonium salts, as well as in the preparation and separation of metal complexes . It has the ability to improve reaction yields and selectivity . The synthesis, spectral properties, thermal analysis, structural characterization and in silico prediction of pharmacokinetic parameters of tetramethylammonium were described in a study .Molecular Structure Analysis
The molecular formula of Tetramethylammonium nitrate is C4H12N2O3 . It has a molecular weight of 136.15 g/mol . The InChIKey is QGPVYHSXZFOSRL-UHFFFAOYSA-N . The Canonical SMILES is CN+©C.N+([O-])[O-] .Chemical Reactions Analysis
The degree of interpenetration of the van der Waals crusts of two atoms, represented by a penetration index, is defined to better quantify the meaning of the nonbonding contact distances between two atoms . The structural trends of the intermolecular contacts between the tetramethylammonium cation (TMA) and halogen atoms are reviewed, and a computational study of model X···TMA ion pairs (X = F, Cl, Br, I, Au) is presented .Physical And Chemical Properties Analysis
Tetramethylammonium nitrate has a molecular weight of 136.15 g/mol . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 0 rotatable bond count . The exact mass is 136.08479225 g/mol .Wissenschaftliche Forschungsanwendungen
Crystal Growth and Structural Analysis
Tetramethylammonium nitrate has been used in the growth of new metal–organic single crystals, such as tetramethylammonium cadmium nitrate (TMACN). These crystals are characterized by single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction analyses to understand their structural properties .
Thermochemical Data
The compound’s thermophysical and thermochemical data are critical for various scientific applications and are available through resources like the NIST Chemistry WebBook .
Thermal Decomposition Studies
Research has been conducted on the thermal decomposition mechanism of Tetramethylammonium nitrate, utilizing techniques like thermogravimetry and mass spectrometry to determine activation energy and decomposition pathways .
Nitration Reactions
Tetramethylammonium nitrate is used in mild nitration reactions, which are essential for large-scale syntheses. This method often yields high-purity products that require minimal purification and can be applied under microwave-assisted conditions .
Wirkmechanismus
Target of Action
Tetramethylammonium nitrate is a quaternary ammonium cation, consisting of four methyl groups attached to a central nitrogen atom . The primary target of Tetramethylammonium nitrate is the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the Leloir pathway of galactose metabolism.
Mode of Action
It is known that quaternary ammonium compounds interact with their targets through ionic interactions . The positively charged nitrogen in the Tetramethylammonium ion can form electrostatic interactions with negatively charged sites on its target, leading to changes in the target’s function .
Biochemical Pathways
Given its target, it is likely to influence the leloir pathway of galactose metabolism . This pathway is responsible for the conversion of galactose to glucose, which can then be used in glycolysis to produce energy for the cell .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and excretion (adme) of quaternary ammonium compounds can be influenced by their structure and the nature of the counter-ion
Result of Action
Given its target, it is likely to influence carbohydrate metabolism, potentially leading to changes in energy production within the cell .
Action Environment
The action, efficacy, and stability of Tetramethylammonium nitrate can be influenced by various environmental factors. For example, the presence of water can affect the luminescence features of complexes formed by Tetramethylammonium nitrate . Additionally, it is classified as an oxidizing hazardous material, suggesting that it may react with other substances in its environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
tetramethylazanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.NO3/c1-5(2,3)4;2-1(3)4/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPVYHSXZFOSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8062074 | |
| Record name | Tetramethylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Tetramethylammonium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetramethylammonium nitrate | |
CAS RN |
1941-24-8 | |
| Record name | Tetramethylammonium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Unlike pharmaceuticals that interact with specific biological targets, TMAN primarily functions as a reagent or precursor in chemical synthesis and material science. Its interactions are primarily chemical rather than biological, and "downstream effects" often refer to subsequent reactions or material properties. For example, TMAN is used as a nitrating agent for aromatic compounds [, ]. This nitration reaction can alter the chemical properties of the target molecule, influencing its reactivity, solubility, or other characteristics.
ANone: TMAN comprises a tetramethylammonium cation [(CH3)4N]+ and a nitrate anion [NO3]-.
- Spectroscopic data: Various techniques like FTIR [] and NMR can be employed to characterize TMAN. For instance, FTIR studies have been conducted to understand its behavior under high pressure [].
ANone: While specific computational studies on TMAN are not extensively covered in the provided abstracts, computational methods can be applied to predict its properties, reactivity, and interactions with other molecules. Techniques like density functional theory (DFT) could be used to study its electronic structure and bonding properties, while molecular dynamics (MD) simulations could provide insights into its behavior in solutions or solid-state mixtures.
A: SAR studies for TMAN primarily focus on its role as a reagent rather than a biologically active compound. Modifications to the tetramethylammonium cation or replacement of the nitrate anion could significantly impact its reactivity and selectivity in chemical reactions. For instance, substituting TMAN with methylammonium nitrates in explosives has been explored to improve performance by altering the decomposition kinetics and energy release profile [].
A: The stability of TMAN is dependent on factors such as temperature, humidity, and presence of other chemicals. Studies have investigated its thermal decomposition kinetics and mechanisms []. In the context of pyrotechnics, its stability in formulations with other energetic materials is critical []. While bioavailability is not a primary concern for TMAN as it is not a pharmaceutical, its solubility in various solvents is important for its applications.
ANone: TMAN, like many chemicals, requires careful handling and adherence to SHE regulations. As a potentially explosive compound, its storage, handling, and disposal must be conducted according to safety protocols. Risk minimization involves understanding potential hazards, implementing appropriate engineering controls, using personal protective equipment, and having emergency response plans in place.
A: Yes, alternatives exist depending on the specific application. For instance, in nitration reactions, other nitrating agents like nitric acid or nitronium tetrafluoroborate can be considered. In pyrotechnics, alternative oxidizers like guanidinium nitrate or aminoguanidinium nitrate have been explored as replacements for TMAN, with their performance, cost, and environmental impact being important factors for comparison [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





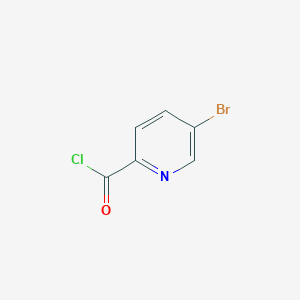

![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)


